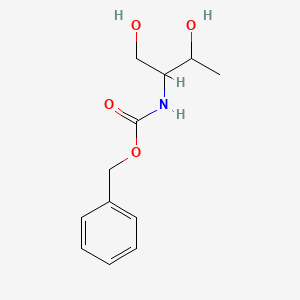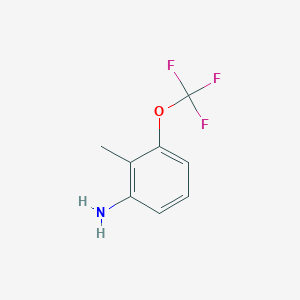![molecular formula C20H25N5O7S2 B12291752 2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate](/img/structure/B12291752.png)
2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate is a complex organic compound that belongs to the class of beta-lactam antibiotics. These compounds are known for their broad-spectrum antibacterial activity and are commonly used in the treatment of various bacterial infections.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate typically involves multiple steps, including the formation of the beta-lactam ring, the introduction of the thiazole ring, and the attachment of the side chains. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The process may involve continuous flow reactors, automated monitoring systems, and purification techniques such as crystallization and chromatography to achieve high-quality products.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound is used as a model molecule to study reaction mechanisms, stereochemistry, and the development of new synthetic methodologies.
Biology
In biological research, it serves as a tool to investigate bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine
Medically, this compound is explored for its potential to treat various bacterial infections, especially those caused by resistant strains.
Industry
In the pharmaceutical industry, it is used in the formulation of new antibiotic drugs and in the study of drug delivery systems.
作用机制
The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets specific enzymes involved in the cross-linking of peptidoglycan chains, leading to cell lysis and death. The molecular pathways involved include the inhibition of penicillin-binding proteins (PBPs) and the disruption of bacterial cell wall integrity.
相似化合物的比较
Similar Compounds
Penicillin: Another beta-lactam antibiotic with a similar mechanism of action.
Cephalosporin: A class of beta-lactam antibiotics with a broader spectrum of activity.
Carbapenem: Known for their effectiveness against multi-drug resistant bacteria.
Uniqueness
What sets 2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate apart is its unique structural features, which may confer enhanced stability, potency, and resistance to bacterial degradation compared to other beta-lactam antibiotics.
属性
分子式 |
C20H25N5O7S2 |
|---|---|
分子量 |
511.6 g/mol |
IUPAC 名称 |
2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |
InChI |
InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h6-7,12-13,16H,8H2,1-5H3,(H2,21,22)(H,23,26)/b24-11+ |
InChI 键 |
FMKOGWMJYXXZSN-BHGWPJFGSA-N |
手性 SMILES |
CC1=CSC2C(C(=O)N2C1C(=O)OCOC(=O)C(C)(C)C)NC(=O)/C(=N/OC)/C3=CSC(=N3)N |
规范 SMILES |
CC1=CSC2C(C(=O)N2C1C(=O)OCOC(=O)C(C)(C)C)NC(=O)C(=NOC)C3=CSC(=N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[[11-[3-(Dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291673.png)



![[6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B12291692.png)
![12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B12291700.png)

![2-[4-(2-Imidazolyl)phenyl]pyridine](/img/structure/B12291714.png)

![[3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12291738.png)
![5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1lambda6-benzothiepin-4-ol;chloride](/img/structure/B12291740.png)
![11-Hydroxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraene-16,18-dione](/img/structure/B12291751.png)

